molecular formula C15H13F3N2O2 B2796420 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one CAS No. 1955507-11-5

8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one

Cat. No.: B2796420
CAS No.: 1955507-11-5
M. Wt: 310.276
InChI Key: MYOBLFWOVKXDAQ-UHFFFAOYSA-N
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Description

The compound "2-Methyl-5-trifluoromethyl-2H-pyrazol-3-ylamine" is a pyrazole derivative that has a molecular weight of 165.12 . It’s a solid substance stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

While specific synthesis methods for “8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one” were not found, pyrazole derivatives are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-trifluoromethyl-2H-pyrazol-3-ylamine” consists of a pyrazole ring with a trifluoromethyl group and an amine group attached . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole derivatives are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also used in the one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles .


Physical and Chemical Properties Analysis

“2-Methyl-5-trifluoromethyl-2H-pyrazol-3-ylamine” is a solid substance with a molecular weight of 165.12 . It’s stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

  • Synthesis of Benzoxazinyl Pyrazolone Arylidenes : A study focused on synthesizing compounds starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate to obtain a series of compounds screened for their in vitro antimicrobial and antioxidant studies. These synthesized compounds showed promising results in their respective screenings, highlighting their potential as antimicrobials and antioxidants (Sonia et al., 2013).

Anti-Tumor Agents

  • Bis-Pyrazolyl-Thiazoles with Anti-Tumor Activity : This research synthesized a new series of compounds evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. Several compounds within this series exhibited promising IC50 values, indicating their potential as effective anti-tumor agents (Gomha et al., 2016).

Synthesis and Characterization of Novel Compounds

  • Improved Synthesis of Pyrazolo-Benzoxazepine Derivatives : An improved method for preparing pyrazolo-benzoxazepine derivatives was established, contributing to the field of heterocyclic chemistry and offering potential applications in developing new pharmaceuticals (Latif, 2000).
  • Evaluation of Tetra Substituted Pyrazolines : New compounds were evaluated for their antimicrobial and antioxidant activities, with the structure-activity relationship described. This research contributes to understanding the biological activities of pyrazoline derivatives and their potential applications in medical science (Govindaraju et al., 2012).

Novel Syntheses and Antiproliferative Effects

  • Syntheses of Phenylpyrazolodiazepin-7-ones : Conformationally rigid analogs of aminopyrazole amide scaffold were synthesized, showing antiproliferative activities on cancer cells. This highlights the ongoing search for effective cancer treatments through the development of novel chemical compounds (Kim et al., 2011).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target they interact with .

Safety and Hazards

The safety and hazards of “2-Methyl-5-trifluoromethyl-2H-pyrazol-3-ylamine” include that it’s a warning signal word with hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their synthesis and applications continue to be a focus of research, with ongoing efforts to develop new and improved synthesis methods and to find new applications .

Properties

IUPAC Name

8-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-20-11(8-14(19-20)15(16,17)18)9-4-5-10-12(21)3-2-6-22-13(10)7-9/h4-5,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOBLFWOVKXDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC3=C(C=C2)C(=O)CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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